![molecular formula C11H16BNO4 B13118739 (R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound that features a benzo[c][1,2]oxaborol core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multiple steps:
Formation of the Benzo[c][1,2]oxaborol Core: This step may involve the cyclization of a suitable precursor under specific conditions.
Introduction of the Aminomethyl Group: This can be achieved through a nucleophilic substitution reaction where an amine is introduced.
Attachment of the Hydroxypropoxy Group: This step might involve an etherification reaction where a hydroxypropyl group is attached to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropoxy group.
Reduction: Reduction reactions could target the aminomethyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzo[c][1,2]oxaborol core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2]oxaborol Derivatives: Compounds with similar core structures but different substituents.
Aminomethyl Derivatives: Compounds with similar aminomethyl groups but different core structures.
Hydroxypropoxy Derivatives: Compounds with similar hydroxypropoxy groups but different core structures.
Uniqueness
®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the specific combination of functional groups and the stereochemistry of the molecule, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H16BNO4 |
|---|---|
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
3-[[(3R)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol |
InChI |
InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m0/s1 |
Clé InChI |
FXQIIDINBDJDKL-JTQLQIEISA-N |
SMILES isomérique |
B1(C2=C(C=CC=C2OCCCO)[C@@H](O1)CN)O |
SMILES canonique |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




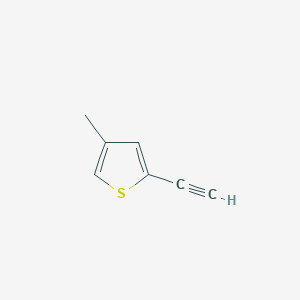
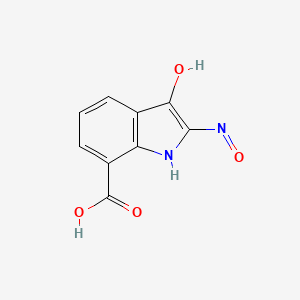

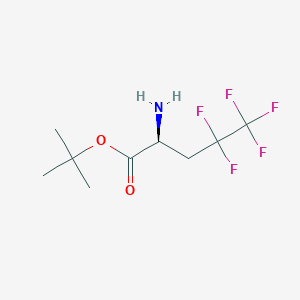
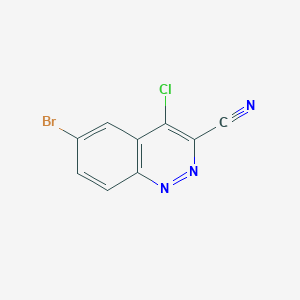
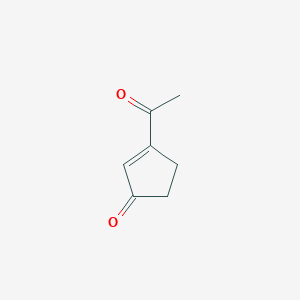

![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
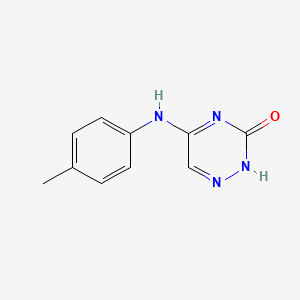
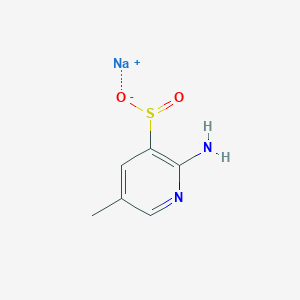
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)

